

Ethosuximide-d5: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: Ethosuximide-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Ethosuximide-d5**. This deuterated analog of the anti-epileptic drug Ethosuximide is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its quality and purity, as detailed in the CoA, is paramount for ensuring accurate and reproducible research outcomes.

Quantitative Data Summary

The quantitative data for a specific lot of **Ethosuximide-d5** is summarized below. These values confirm the identity, purity, and quality of the material.

Table 1: General Information and Physical Properties

Parameter	Specification	Reference
Product Name	Ethosuximide-D5	[1]
Lot Number	GR-13-031	[1][2]
CAS Number	1989660-59-4	[1][2][3]
Unlabeled CAS No.	77-67-8	[1][2]
Molecular Formula	C ₇ H ₆ D ₅ NO ₂	[1][2][3]
Molecular Weight	146.20 g/mol	[1][2][3]
Appearance	Off-white wax-like solid	[1][2]

Table 2: Purity and Identity

Test	Method	Result	Reference
Chemical Purity	HPLC	98.5%	[1]
Isotopic Purity	Mass Spectrometry	99% atom D	[1][2]
Identity	¹ H-NMR	Conforms to structure	[1]
Identity	Mass Spectrometry	Conforms to structure	[1]

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of **Ethosuximide-d5** by separating it from any non-deuterated ethosuximide and other impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected, and the area of each peak is used to calculate the percentage purity of the analyte.

Instrumentation and Conditions:

- Instrument: Agilent 1100 Series HPLC or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., Promosil C18, 4.6 x 150 mm, 5 μ m).^[4]
- Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M sodium dihydrogen phosphate, in varying ratios (e.g., 35:65 or 10:90 v/v).^{[4][5]} The mobile phase is typically filtered and degassed before use.
- Flow Rate: 1.0 mL/min.^[6]
- Column Temperature: 25°C.^{[5][6]}
- Detector Wavelength: UV detection at 210 nm or 220 nm.^{[4][5]}
- Injection Volume: 10 μ L.
- Sample Preparation: A known concentration of **Ethosuximide-d5** is prepared in the mobile phase or a suitable solvent like methanol.

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to **Ethosuximide-d5** relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic distribution of **Ethosuximide-d5**.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For **Ethosuximide-d5**, this confirms the incorporation of five deuterium atoms and determines the percentage of the deuterated species.

Instrumentation and Conditions:

- Instrument: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[\[1\]](#)[\[7\]](#)
- Ionization Mode: ESI can be performed in either positive or negative ion mode. For **Ethosuximide-d5**, the $[M-H]^-$ ion is observed in negative mode.[\[1\]](#)
- Sample Introduction: The sample is typically introduced via direct infusion or through an LC system (LC-MS).
- Data Acquisition: Full scan mode is used to obtain the mass spectrum.

Data Analysis:

- Identity Confirmation: The observed monoisotopic mass of the $[M-H]^-$ ion of **Ethosuximide-d5** ($C_7H_5D_5NO_2$)⁻ is compared to its calculated mass.
- Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms, as well as partially deuterated species (d1-d4), are used to calculate the isotopic purity, often expressed as "% atom D".[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

Proton Nuclear Magnetic Resonance (1H -NMR) spectroscopy is used to confirm the chemical structure of **Ethosuximide-d5** and to ensure the deuterium atoms are in the correct positions.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides detailed information about the structure of the molecule, including the number and types of protons and their connectivity. In **Ethosuximide-d5**, the absence of signals from the ethyl group protons confirms successful deuteration.

Instrumentation and Conditions:

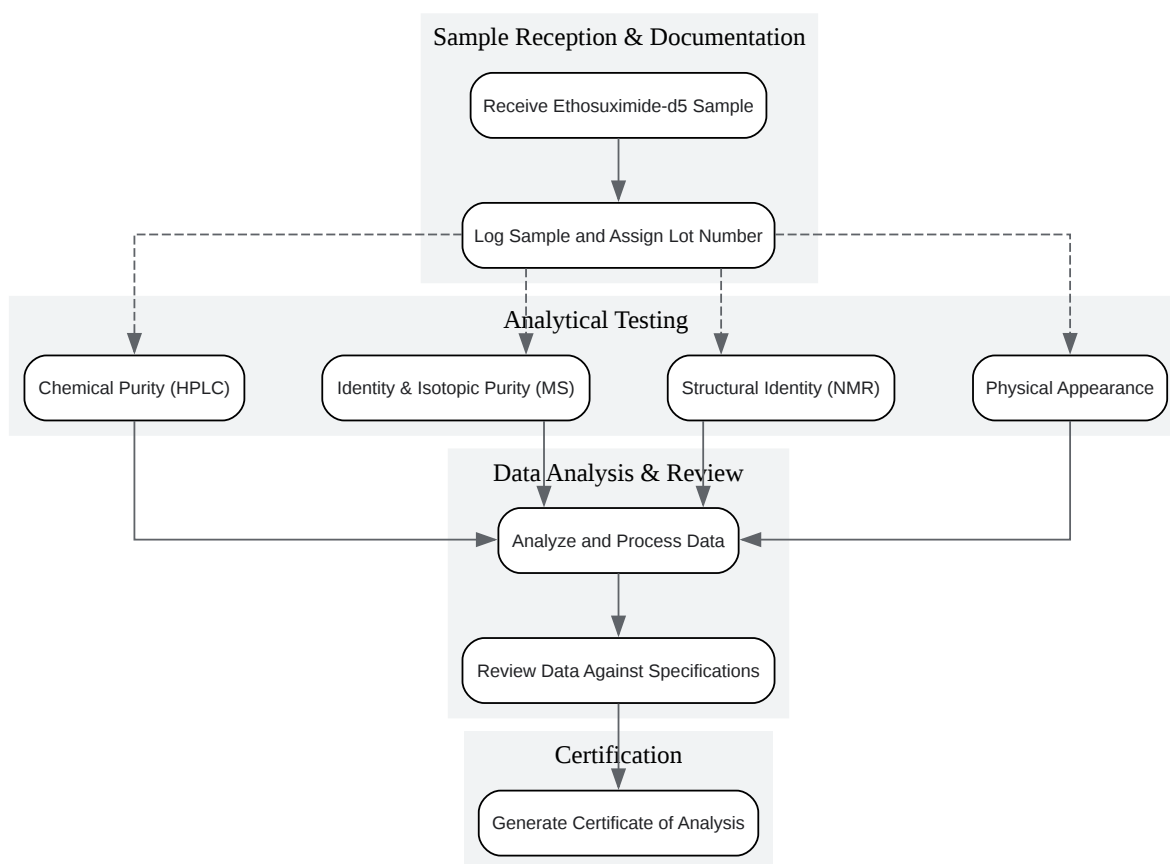
- Instrument: A high-field NMR spectrometer, such as a 600 MHz instrument.[\[1\]](#)

- Solvent: A deuterated solvent, typically Chloroform-d (CDCl_3), is used to dissolve the sample. [\[1\]](#)
- Reference Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Data Acquisition: A standard ^1H -NMR spectrum is acquired.

Data Analysis: The resulting spectrum is analyzed for the characteristic signals of the non-deuterated parts of the molecule. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the identity and high isotopic enrichment of **Ethosuximide-d5**.

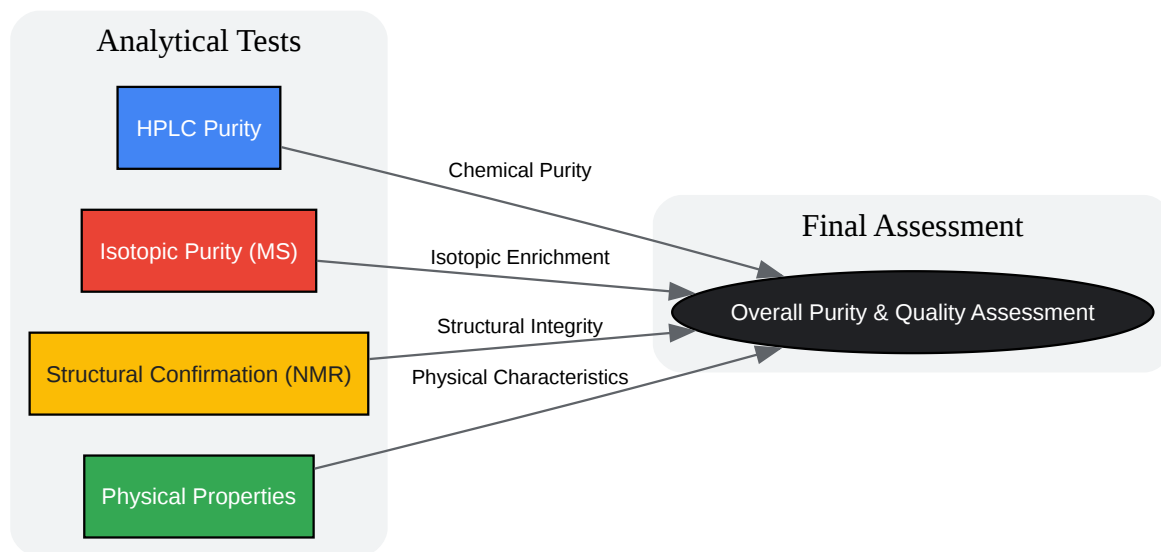
Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the Certificate of Analysis process and the relationship between the different analytical tests.



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Caption: Workflow for generating a Certificate of Analysis for **Ethosuximide-d5**.



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Caption: Relationship of analytical tests to the final purity assessment.

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